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Cat. No.: B10815114 Get Quote

Technical Support Center: BMS-986020 Clinical
Trials
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals regarding the early

termination of clinical trials for BMS-986020, an investigational lysophosphatidic acid receptor 1

(LPA1) antagonist.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the early termination of the BMS-986020 Phase 2 clinical

trial (NCT01766817)?

The Phase 2 trial of BMS-986020 in patients with idiopathic pulmonary fibrosis (IPF) was

terminated early due to safety concerns related to hepatobiliary toxicity.[1][2][3][4] Specifically,

the decision was prompted by three cases of cholecystitis (inflammation of the gallbladder) that

were determined to be related to the study drug after unblinding.[1] Additionally, dose-related

elevations in hepatic enzymes were observed in patients receiving BMS-986020.

Q2: Was the observed hepatotoxicity related to the drug's mechanism of action?

Subsequent nonclinical investigations indicated that the observed hepatobiliary toxicity was

likely unrelated to the intended mechanism of action, which is the antagonism of the LPA1
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receptor. The toxicity is believed to be an off-target effect of the BMS-986020 molecule itself.

This conclusion is supported by the fact that other structurally distinct but equipotent LPA1

antagonists, such as BMS-986234 and BMS-986278, did not exhibit the same toxic effects in

nonclinical studies.

Q3: What were the specific off-target effects of BMS-986020 that led to hepatotoxicity?

Nonclinical studies identified multiple potential mechanisms for the observed hepatobiliary

toxicity. BMS-986020 was found to:

Inhibit bile acid efflux transporters: The drug inhibited the bile salt export pump (BSEP), as

well as multidrug resistance-associated proteins 3 and 4 (MRP3 and MRP4). Inhibition of

these transporters can lead to an accumulation of bile acids in the liver, causing cellular

damage.

Inhibit mitochondrial function: BMS-986020 was shown to impair mitochondrial respiration

and ATP production in human hepatocytes and cholangiocytes.

Inhibit phospholipid efflux: The drug also inhibited the multidrug resistance protein 3 (MDR3),

which is involved in phospholipid transport.

A quantitative systems toxicology analysis suggested that the combined effect of bile acid

transporter inhibition and mitochondrial dysfunction was the likely cause of the clinical findings.

Q4: Despite the early termination, did BMS-986020 show any signs of efficacy?

Yes, the Phase 2 trial did show evidence of efficacy for BMS-986020 in treating IPF. Patients

who received the 600 mg twice-daily (BID) dose of BMS-986020 experienced a significantly

slower rate of decline in forced vital capacity (FVC) compared to the placebo group over 26

weeks.

Troubleshooting and Experimental Guidance
Q5: We are developing a compound that targets the LPA1 receptor and are concerned about

potential hepatotoxicity. What specific in vitro assays could we run to de-risk our candidate?
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Based on the findings for BMS-986020, the following in vitro assays are recommended to

assess the potential for hepatobiliary toxicity of new LPA1 antagonists:

Bile Salt Export Pump (BSEP) Inhibition Assay: To determine if the compound inhibits this

key transporter involved in bile acid efflux.

MRP3 and MRP4 Inhibition Assays: To evaluate the potential for inhibition of these

alternative bile acid transporters.

MDR3 Inhibition Assay: To assess the risk of disrupting phospholipid transport.

Mitochondrial Function Assays: To measure effects on cellular respiration and ATP

production in hepatocytes (e.g., using Seahorse XF technology).

In vitro fibrogenesis models: The "Scar-in-a-Jar" model was used to elucidate the antifibrotic

mechanism of BMS-986020 and could be a useful tool.

Q6: What were the key parameters of the BMS-986020 Phase 2 clinical trial protocol?

Below is a summary of the key design elements of the NCT01766817 trial.

Quantitative Data Summary
Table 1: BMS-986020 Phase 2 Clinical Trial
(NCT01766817) Design
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Parameter Description

Official Title

Safety and Efficacy of a Lysophosphatidic Acid

Receptor Antagonist in Idiopathic Pulmonary

Fibrosis

Study Design
Randomized, Double-Blind, Placebo-Controlled,

Parallel-Arm, Multicenter

Patient Population Adults with Idiopathic Pulmonary Fibrosis (IPF)

Inclusion Criteria
FVC 45%-90% predicted; DLco 30%-80%

predicted

Treatment Arms

1. BMS-986020 600 mg once daily (QD) 2.

BMS-986020 600 mg twice daily (BID) 3.

Placebo

Treatment Duration 26 weeks

Primary Endpoint
Rate of change in Forced Vital Capacity (FVC)

from baseline to week 26

Number of Patients
143 randomized (Placebo: n=47; 600 mg QD:

n=48; 600 mg BID: n=48)

Table 2: Efficacy and Safety Outcomes of the BMS-
986020 Phase 2 Trial

Outcome Placebo
BMS-986020 600
mg QD

BMS-986020 600
mg BID

Rate of FVC Decline

(Liters)
-0.134

Not significantly

different from placebo

(p=0.194)

-0.042 (p=0.049 vs.

placebo)

Key Adverse Events -

Dose-related

elevations in hepatic

enzymes

Dose-related

elevations in hepatic

enzymes

Serious Adverse

Events
- -

3 cases of drug-

related cholecystitis
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Experimental Protocols
Measurement of Forced Vital Capacity (FVC)
The primary endpoint of the trial was the rate of change in FVC. This was measured using

spirometry, a standard pulmonary function test. The test requires the patient to breathe into a

tube connected to a machine that measures the total amount of air exhaled after a maximal

inhalation. To ensure consistency, measurements were taken at baseline and at specified

intervals throughout the 26-week treatment period.

Assessment of Hepatobiliary Toxicity
Monitoring for hepatobiliary toxicity involved regular blood tests to measure levels of key liver

enzymes, including:

Alanine aminotransferase (ALT)

Aspartate aminotransferase (AST)

Alkaline phosphatase (ALP)

Elevations in these enzymes can indicate liver cell damage or cholestasis. The diagnosis of

cholecystitis in the three affected patients was likely based on a combination of clinical

symptoms (e.g., abdominal pain), physical examination findings, and imaging studies (e.g.,

ultrasound of the gallbladder), in addition to the observed liver enzyme elevations.
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Caption: LPA1 signaling pathway in fibrosis and the antagonistic action of BMS-986020.

Experimental Workflow of the NCT01766817 Clinical Trial
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Caption: Workflow of the BMS-986020 Phase 2 clinical trial leading to early termination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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